molecular formula C8H10O B046079 5-Norbornene-2-carboxaldehyde CAS No. 5453-80-5

5-Norbornene-2-carboxaldehyde

Cat. No.: B046079
CAS No.: 5453-80-5
M. Wt: 122.16 g/mol
InChI Key: AJIBZRIAUXVGQJ-UHFFFAOYSA-N
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Description

5-Norbornene-2-carboxaldehyde: is an organic compound with the molecular formula C₈H₁₀O . It is a bicyclic compound featuring a norbornene scaffold, which is a bicyclo[2.2.1]heptene structure with a formyl group attached to the second carbon atom. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Scientific Research Applications

Chemistry: 5-Norbornene-2-carboxaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine: The compound has been studied for its potential therapeutic applications. Norbornene derivatives, including this compound, have shown promise in cancer treatment due to their ability to form metal complexes and interact with biological targets .

Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its reactivity and structural properties make it suitable for creating materials with specific characteristics .

Safety and Hazards

5-Norbornene-2-carboxaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor . Precautions should be taken to avoid breathing vapors, mist, or gas . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

5-Norbornene-2-carboxaldehyde has potential therapeutic applications in cancer treatment . It forms polymers that can be used as chemotherapeutic agent carriers . The development of norbornene-based derivatives as potential chemotherapeutic agents is attracting significant attention .

Mechanism of Action

Target of Action

5-Norbornene-2-carboxaldehyde is primarily used in the synthesis of norbornene-derived homopolymers . The primary targets of this compound are the monomers that are used in the polymerization process .

Mode of Action

The compound acts as a Diels-Alder adduct of acrolein and cyclopentadiene . This means it participates in a Diels-Alder reaction, a type of pericyclic reaction that is a cornerstone of synthetic organic chemistry. In this reaction, a diene (in this case, cyclopentadiene) reacts with a dienophile (acrolein) to form a cyclic compound .

Biochemical Pathways

It is known that the compound is used in the synthesis of norbornene-derived homopolymers . These polymers can have various applications, depending on the specific monomers used and the conditions of the polymerization process .

Result of Action

The primary result of the action of this compound is the formation of norbornene-derived homopolymers . These polymers can have various properties and applications, depending on the specific monomers used and the conditions of the polymerization process .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the yield and properties of the resulting polymers can be affected by the temperature and pressure of the reaction environment, as well as the presence of any catalysts . Additionally, the compound is classified as a flammable liquid, so it should be handled and stored carefully to prevent accidents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Norbornene-2-carboxaldehyde can be synthesized through the Diels-Alder reaction between acrolein and cyclopentadiene. This reaction typically involves heating the reactants to facilitate the formation of the norbornene structure with the formyl group at the desired position .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the same Diels-Alder reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Norbornene-2-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

    5-Norbornene-2-methanol: Similar structure but with a hydroxyl group instead of a formyl group.

    5-Norbornene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

    2-Formyl-5-norbornene: Another isomer with the formyl group at a different position.

Uniqueness: 5-Norbornene-2-carboxaldehyde is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of the formyl group at the second carbon atom of the norbornene ring allows for selective chemical transformations that are not possible with other similar compounds .

Properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIBZRIAUXVGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884162
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
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Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-80-5
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
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Record name Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde
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Record name 5-Norbornene-2-carboxaldehyde
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Record name Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
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Record name Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
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Record name Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

Examples of suitable cyclic polyaldehydes are trans-1,3-cyclohexanedicarboxaldehyde; cis-1,3-cyclohexanedicarboxaldehyde; trans-1,4-cyclohexanedicarboxaldehyde; cis-1,4-cyclohexanedicarboxaldehyde; a mixture of 1,3-cyclohexanedicarboxaldehydes and 1,4-cyclohexanedicarboxaldehydes, preferably a 1-to-1 mixture thereof; exo,exo-2,5-norbornanedicarboxaldehyde; exo,exo-2,6-norbornanedicarboxaldehyde; exo,endo-2,5-norbornanedicarboxaldehyde; exo,endo-2,6-norbornanedicarboxaldehyde; endo,endo-2,5-norbornanedicarboxaldehyde; endo,endo-2,6-norbornanedicarboxaldehyde product (endo and exo mixture); 3-(3-formylcyclohexyl)propanal; 3-(4-formylcyclohexyl)propanal; 2-(3-formylcyclohexyl)propanal; 2-(4-formylcyclohexyl)propanal; and cyclododecane-1,4,8-tricarbaldehyde. The trans-1,3-cyclohexanedicarboxaldehyde; cis-1,3-cyclohexanedicarboxaldehyde; trans-1,4-cyclohexanedicarboxaldehyde; and cis-1,4-cyclohexanedicarboxaldehyde can be prepared by a process comprising hydroformylating 3-cyclohexene-1-carboxaldehyde using the hydroformylating conditions described later. The 1:1 mixture of 1,3- and 1,4-cyclohexanedicarboxaldehydes can be prepared by a process comprising reacting acrolein and 1,3-butadiene in a Diels-Alder reaction to give 3-cyclohexenecarboxaldehyde (also called 1,2,3,6-tetrahydrobenzaldehyde), and hydroformylating the 3-cyclohexenecarboxaldehyde using the hydroformylating conditions described later. The exo,exo-2,5-norbornanedicarboxaldehyde; exo,exo-2,6-norbornanedicarboxaldehyde; exo,endo-2,5-norbornanedicarboxaldehyde; exo,endo-2,6-norbornanedicarboxaldehyde; endo,endo-2,5-norbornanedicarboxaldehyde; and endo,endo-2,6-norbornanedicarboxaldehyde product (endo and exo mixture) can be prepared by a process comprising reacting acrolein and cyclopentadiene in a Diels-Alder reaction to give a 2-norbornene-5-carboxaldehyde, and hydroformylating the 2-norbornene-5-carboxaldehyde using the hydroformylating conditions described later. The 3-(3-formylcyclohexyl)propanal; 3-(4-formylcyclohexyl)propanal; 2-(3-formylcyclohexyl)propanal; and 2-(4-formylcyclohexyl)propanal can be prepared by a process comprising hydroformylating vinyl cyclohexene. The cyclododecane-1,4,8-tricarbaldehyde can be prepared by a process comprising trimerizing 1,3-butadiene to give 1,4,8-cyclododecatriene, and hydroformylating the 1,4,8-cyclododecatriene using the hydroformylating conditions described later.
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[Compound]
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exo,exo-2,5-norbornanedicarboxaldehyde
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[Compound]
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exo,exo-2,6-norbornanedicarboxaldehyde
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[Compound]
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exo,endo-2,5-norbornanedicarboxaldehyde
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[Compound]
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exo,endo-2,6-norbornanedicarboxaldehyde
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[Compound]
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endo,endo-2,5-norbornanedicarboxaldehyde
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[Compound]
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endo,endo-2,6-norbornanedicarboxaldehyde
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acrolein
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Synthesis routes and methods II

Procedure details

Diels-Alder reaction was conducted to a methacrolein wherein the scandium (III) pentafluorophenylbis(triflyl)methide obtained from Examples 13 and 14 was used as a Lewis acid catalyst (Chemical formula 39). Methacrolein (0.21 mL, 2.6 mmol) and cyclopentadiene (0.56 mL, 6.8 mmol) were reacted while stirring in 3 mL dichloromethane at −40° C. for 4 hours, under the presence of scandium (III) pentafluorophenylbis(triflyl)methide as 1 mol % of Lewis acid catalyst. Two to 3 drops of triethylamine was added to stop the reaction, 5 mL of water was added and the 5-norbornene-2-aldehyde produced was extracted with pentane. After concentration and drying, the crude product was analyzed with 1HNMR and it was found that the 5-norbornene-2-aldehyde showed a high yield of 95% (88% exo). The same reaction as mentioned above was conducted, except for the use of scandium (III) triflate [Sc(OTf)3] as a conventionally known Lewis acid catalyst, instead of the scandium (III) pentafluorophenylbis(triflyl)methide mentioned above. The 5-norbornene-2-aldehyde was hardly synthesized. Subsequently, 2 mol % of this scandium (III) triflate was used, and the yield of the 5-norbornene-2-aldehyde was 97% (89% exo). Based on these results, it was found out that the catalytic activity of the scandium (III) pentafluorophenylbis(triflyl)methide of the present invention is much more higher compared to that of the existing Lewis acid catalysts.
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scandium (III) pentafluorophenylbis(triflyl)methide
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[Compound]
Name
formula 39
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0.21 mL
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0.56 mL
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5 mL
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[Compound]
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scandium (III) pentafluorophenylbis(triflyl)methide
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3 mL
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Synthesis routes and methods III

Procedure details

The exo,exo-2,5-norbornanedicarboxaldehyde; exo,exo-2,6-norbornanedicarboxaldehyde; exo,endo-2,5-norbornanedicarboxaldehyde; exo,endo-2,6-norbornanedicarboxaldehyde; endo,endo-2,5-norbornanedicarboxaldehyde; and endo,endo-2,6-norbornanedicarboxaldehyde product (endo and exo mixture) can be prepared by a process comprising reacting acrolein and cyclopentadiene in a Diels-Alder reaction to give a 2-norbornene-5-carboxaldehyde, and hydroformylating the 2-norbornene-5-carboxaldehyde.
[Compound]
Name
exo,exo-2,5-norbornanedicarboxaldehyde
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reactant
Reaction Step One
[Compound]
Name
exo,exo-2,6-norbornanedicarboxaldehyde
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[Compound]
Name
exo,endo-2,5-norbornanedicarboxaldehyde
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[Compound]
Name
exo,endo-2,6-norbornanedicarboxaldehyde
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[Compound]
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endo,endo-2,5-norbornanedicarboxaldehyde
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0 (± 1) mol
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[Compound]
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endo,endo-2,6-norbornanedicarboxaldehyde
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0 (± 1) mol
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Name
acrolein
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Norbornene-2-carboxaldehyde
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5-Norbornene-2-carboxaldehyde
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5-Norbornene-2-carboxaldehyde
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5-Norbornene-2-carboxaldehyde
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5-Norbornene-2-carboxaldehyde
Reactant of Route 6
5-Norbornene-2-carboxaldehyde
Customer
Q & A

Q1: What are the primary synthetic applications of 5-Norbornene-2-carboxaldehyde?

A1: this compound serves as a key building block in organic synthesis. It's primarily recognized as a precursor to 2-chloro-5-chloromethylpyridine [], an essential intermediate in the production of insecticides like imidacloprid, acetamiprid, and thiacloprid []. Additionally, it can be utilized in the synthesis of 2-cyanoethyl-5-norbornene-2-carboxaldehyde, achieved through a Michael addition reaction with acrylonitrile [].

Q2: Can this compound be utilized in asymmetric synthesis?

A3: Yes, derivatives of this compound, specifically 2-exo-methyl-3-endo-phenyl-5-norbornene-2-carboxaldehyde, have shown promise as chiral auxiliaries in asymmetric synthesis []. This particular derivative facilitates the desymmetrization of meso-1,3- and meso-1,4-diols through a highly diastereoselective intramolecular bromoetherification reaction []. This methodology provides access to enantiomerically enriched compounds, crucial for various applications, including pharmaceuticals and materials science.

Q3: Are there any examples of this compound being used in developing novel synthetic methodologies?

A4: Research has shown the use of this compound in the synthesis of a polymer-supported siloxane-transfer agent, PSTA-I200 []. This agent facilitates palladium-catalyzed cross-coupling reactions of aryl- and alkenyllithium reagents with organohalides, representing a valuable tool for constructing carbon-carbon bonds []. Furthermore, PSTA-I200 can be recovered and reused, making this approach potentially attractive for sustainable chemistry applications.

Q4: Does the structure of this compound offer any advantages in specific reactions?

A5: The bicyclic structure of this compound imparts rigidity, which can influence the stereochemical outcome of reactions []. Additionally, the presence of both the alkene and aldehyde functionalities offers diverse reactivity, allowing for various transformations and derivatizations. This versatility makes it a valuable starting material for synthesizing complex molecules.

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